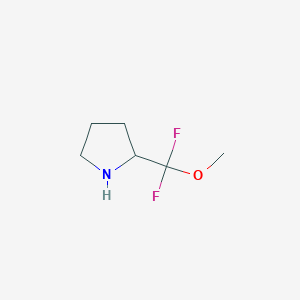![molecular formula C10H12N4O B12981713 (Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12981713.png)
(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazin-4-amine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the deprotonation of 2-cyanopyrrole using a strong base such as sodium hydride (NaH). This is followed by N-amination using an in-situ prepared chloramine solution and subsequent reaction with ethyl acetate to form the desired compound .
Industrial Production Methods
For industrial-scale production, continuous flow processes have been developed. These processes utilize in-situ chloramine synthesis and soluble bases like potassium tert-butoxide (KOtBu) to facilitate the amination step. The multi-step continuous flow method includes chemical reactions, extraction, and separation, providing a feasible approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyvinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives.
Scientific Research Applications
(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antiviral properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. It acts by inhibiting the activity of certain enzymes, such as PI3Kδ, which plays a crucial role in inflammatory and immune responses . By inhibiting PI3Kδ, the compound can reduce inflammation and modulate immune responses, making it a potential candidate for treating autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: A potent and selective PI3Kδ inhibitor with similar biological activities.
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: The parent compound with a broad range of biological activities.
Uniqueness
(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its ethoxyvinyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential as a versatile building block for synthesizing various bioactive compounds.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
6-[(Z)-2-ethoxyethenyl]pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-2-15-4-3-8-5-9-10(11)12-7-13-14(9)6-8/h3-7H,2H2,1H3,(H2,11,12,13)/b4-3- |
InChI Key |
HLUKCRKGJLMGGD-ARJAWSKDSA-N |
Isomeric SMILES |
CCO/C=C\C1=CN2C(=C1)C(=NC=N2)N |
Canonical SMILES |
CCOC=CC1=CN2C(=C1)C(=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


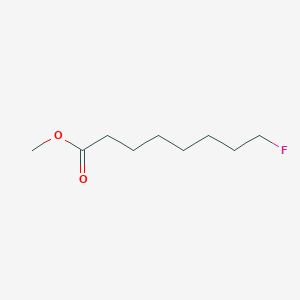
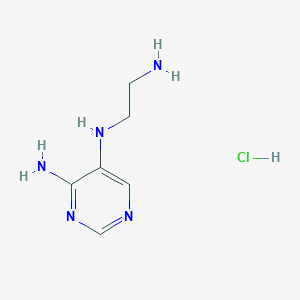



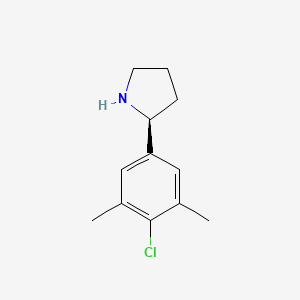
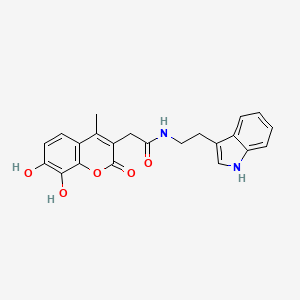
![N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide](/img/structure/B12981686.png)

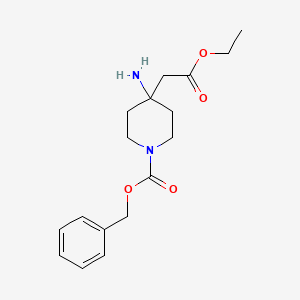
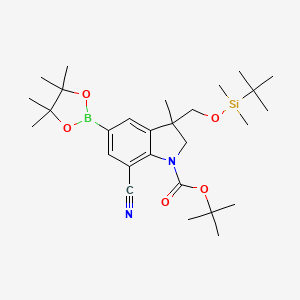

![tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12981702.png)
